(4-Cyclopropylmorpholin-2-yl)methanamine
Description
(4-Cyclopropylmorpholin-2-yl)methanamine is a secondary amine characterized by a morpholine ring substituted with a cyclopropyl group at the 4-position and a methanamine moiety at the 2-position.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(4-cyclopropylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C8H16N2O/c9-5-8-6-10(3-4-11-8)7-1-2-7/h7-8H,1-6,9H2 |
InChI Key |
QRQJMLLETLWOHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCOC(C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs from the provided evidence and inferred structural relatives.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Flexibility vs. Bioactivity: The morpholine core in the target compound offers enhanced solubility compared to aromatic heterocycles (e.g., benzimidazole or imidazole in –2). However, this may reduce π-π stacking interactions critical for receptor binding, as seen in imidazole-based adenosine ligands .
Synthetic Complexity :
- Cyclopropyl integration (as in the target compound and ) requires specialized reagents (e.g., cyclopropanation agents) and stereochemical control, contrasting with simpler aryl halide couplings in .
Biological Applications :
- While benzimidazole-based methanamines exhibit phytotoxicity (), morpholine derivatives are more commonly associated with CNS or cardiovascular targets due to their pharmacokinetic advantages .
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